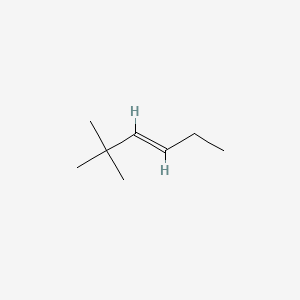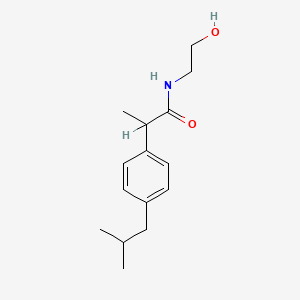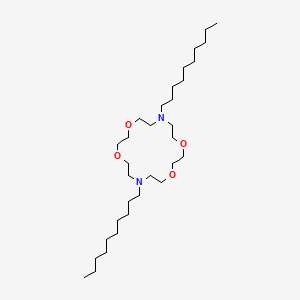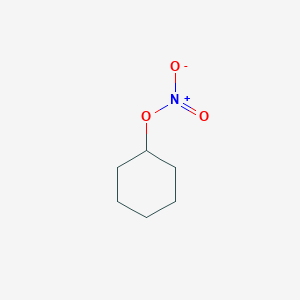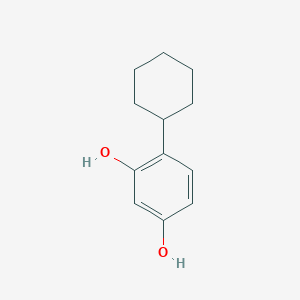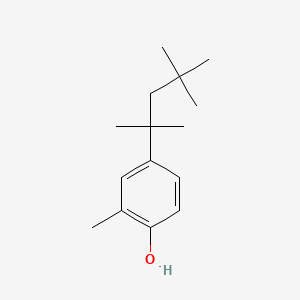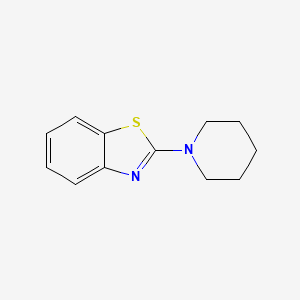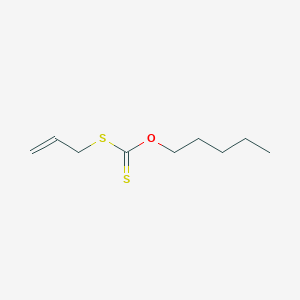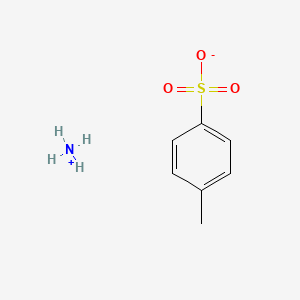
3-Chloropropyl octyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)
Applications De Recherche Scientifique
Biotransformation in Organic Synthesis
3-Chloropropyl and phenyl 3-hydroxypropyl sulfides, which are structurally similar to 3-Chloropropyl octyl sulfoxide, have been used in organic synthesis. These compounds can be oxidized to their corresponding sulfoxides using biotransformation with specific fungi and bacteria, producing enantiopure materials valuable as chiral starting materials for synthesizing analogs of cardiovascular agents like verapamil (Holland, Gu, Kerridge, & Willetts, 1999).
Synthesis of Sulfones
Research has shown that 3-Chloropropyl alkyl (phenyl) sulfones can be produced from the oxidative chlorination of hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides and sulfoxides. The process involves using salts of metals like FeCl3 and is integral in creating various sulfoxides (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Solvation Studies
Studies involving solvation, such as those of the bismuth(III) ion in various solvents, including dimethyl sulfoxide, have provided insights into the coordination chemistry of metal ions. Such research is crucial for understanding the properties and behavior of metal ions in different environments (Näslund, Persson, & Sandström, 2000).
Asymmetric Synthesis Applications
Sulfoxides, similar to 3-Chloropropyl octyl sulfoxide, have been recognized as potent chiral auxiliaries in asymmetric synthesis. Their high configurational stability and synthetic versatility have enabled their use in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).
Diastereoselective Synthesis
The carbanions of aryl 3-chloropropylsulfoxides react with aldehydes to form tetrahydrofurans, a reaction significant in organic chemistry for producing specific diastereomers. The diastereoselectivity of these reactions, influenced by the electronic properties of the reactants, is a critical aspect of this research (Komsta, Barbasiewicz, & Mąkosza, 2010).
Chiral Shift Reagents
Sulfoxides, including those structurally similar to 3-Chloropropyl octyl sulfoxide, have been used as chiral shift reagents in NMR spectroscopy, aiding in measuring enantiomeric excesses of various sulfoxides. This application is significant in the field of stereochemistry (Deshmukh, Duñach, Jugé, & Kagan, 1984).
Propriétés
Numéro CAS |
3569-57-1 |
|---|---|
Nom du produit |
3-Chloropropyl octyl sulfoxide |
Formule moléculaire |
C11H23ClOS |
Poids moléculaire |
238.82 g/mol |
Nom IUPAC |
1-(3-chloropropylsulfinyl)octane |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |
Clé InChI |
WQZLBRKHBCTDOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)CCCCl |
SMILES canonique |
CCCCCCCCS(=O)CCCCl |
Autres numéros CAS |
3569-57-1 |
Description physique |
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)

